PKCβ Isoform Selectivity: Enzastaurin vs. Pan-PKC Inhibitor Sotrastaurin
Enzastaurin exhibits a 6- to 20-fold selectivity for PKCβ (IC50 6 nM) over PKCα (IC50 39 nM), PKCγ (IC50 83 nM), and PKCε (IC50 110 nM) . In contrast, Sotrastaurin (AEB071) functions as a pan-PKC inhibitor, potently inhibiting all 10 PKC isoforms including PKCθ (Ki 0.22 nM) without significant isoform discrimination [1]. This differential selectivity profile directly impacts therapeutic application: Enzastaurin's PKCβ preference minimizes certain off-target effects associated with less specific PKC inhibitors, while Sotrastaurin's broad isoform coverage is optimized for immunosuppression and transplant rejection prevention rather than oncology [2].
| Evidence Dimension | PKC isoform selectivity |
|---|---|
| Target Compound Data | Enzastaurin: PKCβ IC50 6 nM; PKCα 39 nM; PKCγ 83 nM; PKCε 110 nM; 6-20 fold selectivity |
| Comparator Or Baseline | Sotrastaurin (AEB071): Pan-PKC inhibitor; inhibits all 10 PKC isoforms including PKCθ (Ki 0.22 nM) |
| Quantified Difference | Enzastaurin shows 6-20x selectivity for PKCβ over other isoforms; Sotrastaurin shows no isoform selectivity (pan-PKC) |
| Conditions | Cell-free kinase assay; ATP-competitive inhibition |
Why This Matters
For oncology research requiring PKCβ-specific pathway modulation without confounding pan-PKC effects, Enzastaurin provides a more selective tool compound than Sotrastaurin.
- [1] Evenou JP, et al. Sotrastaurin (AEB071) is a potent pan-PKC inhibitor with Ki 0.22 nM for PKCθ; inhibits all PKC isoforms. J Pharmacol Exp Ther. 2009;330(3):792-801. View Source
- [2] MedPath Drug Monograph. Enzastaurin's 6-20 fold selectivity minimizes off-target effects associated with less specific PKC inhibitors. View Source
